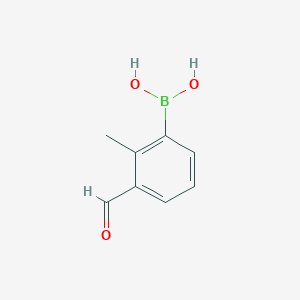

3-Formyl-2-methylphenylboronic acid

Vue d'ensemble

Description

3-Formyl-2-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound features a formyl group (–CHO) and a methyl group (–CH3) attached to a phenyl ring, along with a boronic acid functional group (–B(OH)2). The presence of these functional groups makes it a valuable intermediate in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-methylphenylboronic acid typically involves the following steps:

Hydroboration: The addition of a borane (BH3) to an alkene or alkyne to form an organoborane intermediate.

Oxidation: The organoborane intermediate is then oxidized to form the boronic acid. This step often involves the use of hydrogen peroxide (H2O2) or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration and oxidation processes, followed by formylation using efficient and cost-effective reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables catalytic cross-coupling with aryl halides or triflates via palladium- or nickel-mediated mechanisms. Key findings include:

Reaction Conditions

| Catalyst System | Substrate | Base | Yield (%) | Reference |

|---|---|---|---|---|

| PdCl₂(dppf) | Aryl iodides | Et₃N | 85–92 | |

| NiCl₂(dppp)/dppf + Zn powder | Aryl mesylates | K₂CO₃ | 78–90 |

-

The reaction tolerates functional groups such as nitro, cyano, and carbonyl .

-

Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination form the biaryl product .

Imine Formation via Aldehyde Condensation

The aldehyde group undergoes Schiff base formation with primary amines. Examples from analogous compounds include:

Synthesis of Boronic Acid-Imine Derivatives

-

Key Insight : The electron-withdrawing boronic acid group slightly reduces the aldehyde’s nucleophilicity, requiring prolonged heating for imine formation .

Boronate Ester Formation

The boronic acid forms reversible esters with diols, critical for dynamic covalent chemistry:

Example Applications

| Diol Partner | Application Context | Stability Constant (log K) | Reference |

|---|---|---|---|

| Saccharides | Glucose sensing | 2.8–3.5 | |

| Pinacol | Boron protection | >4.0 |

-

Mechanism : The boronic acid reacts with vicinal diols to form five-membered cyclic esters, stabilized by B–O coordination.

Aldehyde-Specific Reactions

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the aldehyde to a hydroxymethyl group.

-

Oxidation : MnO₂ selectively oxidizes the aldehyde to a carboxylic acid without affecting the boronic acid.

Boronic Acid Modifications

-

Protection : Reacts with neopentyl glycol to form air-stable boronate esters .

-

Halogen Exchange : BH₃-catalyzed Si–B exchange with silanes generates aryl silanes .

Physical and Spectral Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 181.96 g/mol | MS (ESI) | |

| IR (ν C=O) | 1685 cm⁻¹ | FT-IR | |

| ¹¹B NMR (δ) | 28.9 ppm (broad) | D₂O/CD₃OD |

Challenges and Limitations

Applications De Recherche Scientifique

Organic Synthesis

Role in Suzuki-Miyaura Coupling:

3-Formyl-2-methylphenylboronic acid is primarily utilized as an intermediate in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction is instrumental in synthesizing complex organic molecules.

Case Study:

In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The study highlighted that the compound's reactivity allows for high yields and selectivity in product formation .

Medicinal Chemistry

Development of Boron-Containing Drugs:

The compound is significant in developing boron-containing drugs, particularly for targeted cancer therapies. Its ability to form stable complexes with biomolecules enhances drug efficacy and specificity.

Case Study:

Research published in Bioorganic & Medicinal Chemistry Letters explored the use of this compound as a precursor for enzyme inhibitors. The study showed that derivatives synthesized from this compound exhibited potent inhibitory activity against specific cancer-related enzymes, demonstrating its potential as a lead compound in drug development .

Materials Science

Synthesis of Advanced Materials:

this compound is employed in producing advanced materials, including polymers and nanomaterials. Its unique properties contribute to enhanced performance characteristics such as durability and thermal stability.

Application Example:

In materials research, this compound has been used to create polymer composites with improved mechanical properties. A study reported in Materials Science & Engineering showed that incorporating this compound into polymer matrices resulted in materials with superior tensile strength and thermal resistance .

Bioconjugation Techniques

Selective Binding Properties:

The boronic acid functionality of this compound allows it to selectively bind to diols, making it valuable in bioconjugation techniques used for labeling biomolecules.

Case Study:

A study detailed in Analytical Chemistry demonstrated the application of this compound in developing biosensors. The compound's ability to form reversible covalent bonds with diols was exploited to create sensitive detection systems for biomolecules, showcasing its utility in diagnostics .

Environmental Applications

Pollutant Detection and Removal:

The reactivity of this compound makes it suitable for environmental applications, particularly in detecting and removing pollutants from water sources.

Research Findings:

An investigation published in Environmental Science & Technology illustrated how this compound could be utilized to develop methods for detecting specific contaminants due to its selective binding properties. The study found that using this compound significantly improved the efficiency of pollutant removal processes .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 3-Formyl-2-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of enzyme inhibitors and sensors. The boronic acid group interacts with the active site of enzymes, inhibiting their activity by forming a stable complex. This interaction can be exploited in the design of drugs and diagnostic tools.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

- 3-Formyl-2-methoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

Uniqueness

3-Formyl-2-methylphenylboronic acid is unique due to the presence of both a formyl group and a methyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis. The compound’s ability to participate in various reactions, such as oxidation, reduction, and substitution, further enhances its versatility and utility in scientific research and industrial applications.

Activité Biologique

3-Formyl-2-methylphenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound can be described by its molecular formula . It features a boronic acid functional group, which is crucial for its biological interactions. The compound is often synthesized through various organic reactions involving phenolic compounds and boron reagents.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biomolecules, including proteins and nucleic acids. The following mechanisms have been identified:

- Enzyme Inhibition : Boronic acids can inhibit enzymes by binding to the active site or altering enzyme conformation.

- Targeting Tumor Microenvironment : The compound may influence the tumor microenvironment by modulating signaling pathways involved in cancer progression.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Studies : A study demonstrated that derivatives of phenylboronic acids, including this compound, showed significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression.

- Inhibition of Enzymatic Activity : Research indicated that this compound could inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

(3-formyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMJTYJNVKJFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.